2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane
Overview
Description
2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane is a chemical compound with the molecular formula C11H22O4Si. It is an epoxy-functionalized silane coupling agent, commonly used as an adhesion promoter for various organic substrates . This compound is known for its ability to enhance the bonding performance between organic resins and inorganic substrates .
Mechanism of Action
Target of Action
The primary target of 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane, also known as Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane, is a variety of substrates . It is used as a silane-based coupling agent to functionalize these substrates .
Mode of Action
This compound interacts with its targets by modifying the surface to improve the dispersion of nanoparticles . It can be used as an adhesion promoter by treating the precursor material with epoxy silanes .
Result of Action
The primary result of the action of this compound is the improved dispersion of nanoparticles on the treated substrates . This leads to enhanced adhesion properties, which is particularly beneficial in applications such as coatings and sealants .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it should be stored under inert gas and in a cool, dry place to avoid decomposition due to moisture . The compound’s effectiveness can also be affected by the specific conditions of the application environment, such as the type of substrate and the presence of other chemicals.
Biochemical Analysis
Biochemical Properties
2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane plays a significant role in biochemical reactions due to its ability to form covalent bonds with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through its epoxy group, which can react with nucleophilic groups such as amines and thiols. This interaction can lead to the formation of stable covalent bonds, thereby modifying the activity and function of the biomolecules. For instance, it can act as a crosslinker in protein immobilization, enhancing the stability and activity of enzymes in various biochemical assays .
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. The compound can penetrate cell membranes and interact with intracellular proteins, leading to changes in their activity and function. For example, it has been shown to affect the expression of genes involved in cell adhesion and proliferation, thereby influencing cell growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The epoxy group reacts with nucleophilic groups on proteins and enzymes, leading to the formation of stable covalent bonds. This can result in enzyme inhibition or activation, depending on the specific interaction. Additionally, the compound can induce changes in gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under dry conditions but can hydrolyze in the presence of moisture, leading to the formation of silanols and other degradation products. These degradation products can have different biochemical activities, potentially leading to long-term effects on cellular function. Studies have shown that prolonged exposure to the compound can result in changes in cell morphology and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cell adhesion and proliferation, while at high doses, it can exhibit toxic effects, including cell death and tissue damage. Threshold effects have been observed, where a specific dosage range leads to optimal biochemical activity without adverse effects. Exceeding this range can result in toxicity and other adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. These interactions can affect metabolic flux and alter metabolite levels, potentially leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments. This distribution pattern can affect its biochemical activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it can localize to the cell membrane, cytoplasm, or nucleus, depending on the specific cellular context. This localization can influence its interactions with biomolecules and its overall biochemical activity .
Preparation Methods
2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane is typically synthesized through the reaction of silane with epoxy compounds. One common method involves the reaction of silane with 3,4-epoxycyclohexyl compounds under basic catalytic conditions . The industrial production of this compound often involves large-scale chemical processes to ensure high purity and yield .
Chemical Reactions Analysis
2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane undergoes various chemical reactions, including:
Oxidation: The epoxy group can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the epoxy group to form different products.
Substitution: The compound can undergo substitution reactions, particularly involving the methoxy groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane has a wide range of scientific research applications:
Chemistry: Used as a coupling agent to functionalize various substrates and improve the dispersion of nanoparticles.
Biology: Employed in the modification of surfaces to enhance biocompatibility.
Medicine: Utilized in the development of medical adhesives and coatings.
Comparison with Similar Compounds
2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane can be compared with other similar compounds, such as:
(3-Glycidyloxypropyl)trimethoxysilane: Another epoxy-functionalized silane used for similar applications.
(3-Aminopropyl)triethoxysilane: Used as a coupling agent with amine functionality.
(3-Glycidyloxypropyl)triethoxysilane: Similar to (3-Glycidyloxypropyl)trimethoxysilane but with different alkoxy groups. The uniqueness of this compound lies in its specific epoxy structure, which provides distinct reactivity and bonding properties.
Properties
IUPAC Name |
trimethoxy-[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O4Si/c1-12-16(13-2,14-3)7-6-9-4-5-10-11(8-9)15-10/h9-11H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZNLOXENNXVAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCC1CCC2C(C1)O2)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
57086-39-2 | |
Record name | 7-Oxabicyclo[4.1.0]heptane, 3-[2-(trimethoxysilyl)ethyl]-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57086-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID1043910 | |
Record name | beta-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1043910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | 7-Oxabicyclo[4.1.0]heptane, 3-[2-(trimethoxysilyl)ethyl]- | |
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Record name | (3,4-Epoxycyclohexyl)ethyltrimethoxysilane | |
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CAS No. |
3388-04-3 | |
Record name | Epoxycyclohexylethyltrimethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3388-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | (3,4-Epoxycyclohexyl)ethyltrimethoxysilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003388043 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silicone A-186 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139838 | |
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Record name | 7-Oxabicyclo[4.1.0]heptane, 3-[2-(trimethoxysilyl)ethyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | beta-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1043910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(3,4-epoxycyclohexyl)ethyltrimethoxysilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.198 | |
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Record name | 3,4-EPOXYCYCLOHEXYLETHYLTRIMETHOXYSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SXJ79LS078 | |
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Retrosynthesis Analysis
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